N,O-Didesmethyl Tramadol-d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

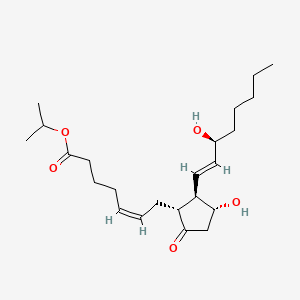

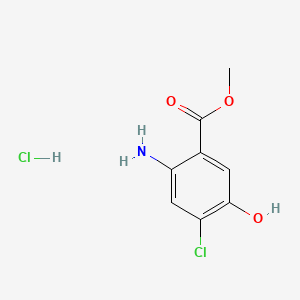

N,O-Didesmethyl Tramadol-d3 Hydrochloride is a metabolite of tramadol, a widely used analgesic for treating moderate to severe pain. Tramadol is a synthetic opioid that acts on the central nervous system. This compound is formed through the metabolic pathways involving the removal of methyl groups from the nitrogen and oxygen atoms of tramadol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Didesmethyl Tramadol-d3 Hydrochloride involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other strong acids. The reaction typically occurs under controlled conditions to ensure the selective removal of the methyl groups without affecting other parts of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions

N,O-Didesmethyl Tramadol-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert this compound back to its parent compound, tramadol.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites of tramadol, each with different pharmacological properties. These metabolites can have varying degrees of analgesic activity and side effects .

科学的研究の応用

N,O-Didesmethyl Tramadol-d3 Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry to study the metabolic pathways of tramadol.

Biology: Helps in understanding the biological effects of tramadol and its metabolites on different organ systems.

Medicine: Used in pharmacokinetic studies to evaluate the efficacy and safety of tramadol in pain management.

Industry: Employed in the development of new analgesic drugs with improved safety profiles

作用機序

N,O-Didesmethyl Tramadol-d3 Hydrochloride exerts its effects by interacting with the central nervous system. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. These actions result in enhanced pain relief and modulation of mood. The compound’s mechanism of action involves binding to specific receptors and altering the transmission of pain signals in the spinal cord and brain .

類似化合物との比較

Similar Compounds

O-Desmethyl Tramadol: Another metabolite of tramadol with similar analgesic properties.

N-Desmethyl Tramadol: A metabolite formed through the removal of the methyl group from the nitrogen atom.

N,N-Didesmethyl Tramadol: A compound formed by the removal of both methyl groups from the nitrogen atom

Uniqueness

N,O-Didesmethyl Tramadol-d3 Hydrochloride is unique due to its specific metabolic pathway and the distinct pharmacological effects it produces. Unlike other metabolites, it has a balanced profile of opioid receptor agonism and monoamine reuptake inhibition, making it a valuable compound for research and therapeutic applications .

特性

IUPAC Name |

3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11;/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3;1H/t12-,14+;/m1./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBJHQKEHXABPM-FTKSRVEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261393-89-8 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261393-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: How is N,O-Didesmethyl Tramadol formed in the body?

A1: N,O-Didesmethyl Tramadol (M5) is a minor metabolite of tramadol generated through multiple metabolic steps. Primarily, tramadol undergoes either O-demethylation by CYP2D6 to form O-desmethyl-tramadol (M1) or N-demethylation by CYP2B6 and CYP3A4 to form N-desmethyl-tramadol (M2) [, ]. While the exact enzymatic pathway for M5 formation isn't fully elucidated in these studies, it likely arises from further demethylation of either M1 or M2. [, ]

Q2: What are the relative amounts of N,O-Didesmethyl Tramadol formed compared to other tramadol metabolites?

A2: Studies show that M5 is a minor metabolite of tramadol. In human liver microsomes, M5 constitutes less than or equal to 3.0% of the total tramadol metabolism. [] Similarly, in canine models, M5 plasma concentrations remained lower than the parent drug tramadol after both intravenous and intramuscular administration. [] Rectal administration in dogs resulted in higher M5 levels compared to tramadol, suggesting route-dependent metabolism differences. []

Q3: Are there any analytical methods available to detect and quantify N,O-Didesmethyl Tramadol?

A3: While the provided research articles don't delve into specific analytical methods for M5 quantification, they utilize high-performance liquid chromatography (HPLC) coupled with fluorimetric detection to measure tramadol and its primary metabolites, including M5, in plasma samples. [, ] This suggests that similar chromatographic techniques could be employed for the specific analysis of M5.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)